molecular formula C7H7ClN2 B14444266 Diazene, chloro(4-methylphenyl)- CAS No. 77971-66-5

Diazene, chloro(4-methylphenyl)-

Cat. No.: B14444266
CAS No.: 77971-66-5
M. Wt: 154.60 g/mol
InChI Key: QDKYODKGZURAGT-UHFFFAOYSA-N
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Description

Diazene, chloro(4-methylphenyl)-, also referred to as (E)-1-(2,2-dichloro-1-(2-nitrophenyl)vinyl)-2-(p-tolyl)diazene (compound 2 in ), is an azo compound characterized by a diazene (–N=N–) core substituted with a 4-methylphenyl (p-tolyl) group and a dichlorovinyl-nitrophenyl moiety. This compound is synthesized via diazotization and coupling reactions, as demonstrated in , where di(4-methylphenyl)diazene is used to prepare cobalt complexes. Its structure imparts unique reactivity and biological activity, particularly targeting G protein-coupled receptors (GPCRs) .

Properties

CAS No.

77971-66-5

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

chloro-(4-methylphenyl)diazene

InChI

InChI=1S/C7H7ClN2/c1-6-2-4-7(5-3-6)9-10-8/h2-5H,1H3

InChI Key

QDKYODKGZURAGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NCl

Origin of Product

United States

Preparation Methods

Iodine-Catalyzed Oxidation of Diarylhydrazines

General Procedure for Symmetrical Azo Compound Synthesis

The iodine-catalyzed oxidation of diarylhydrazines represents a high-yield, mild method for synthesizing symmetrical azo compounds. As detailed in a protocol by Rowshanpour and Dudding, this method involves dissolving diarylhydrazine derivatives in dichloromethane (DCM) with molecular iodine (2 mol%) as a catalyst. The reaction proceeds under dry air at room temperature, typically completing within 20 minutes. For example, 1,2-bis(3-chloro-4-methylphenyl)diazene was synthesized from its corresponding hydrazine precursor in 95% yield.

Reaction Conditions and Yield Data
Substrate Catalyst Solvent Time (min) Yield (%)
1,2-bis(3-chloro-4-methylphenyl)hydrazine I₂ (2 mol%) DCM 20 95
1,2-diphenylhydrazine I₂ (2 mol%) DCM 20 98

The simplicity of this method lies in its operational ease and avoidance of harsh oxidizing agents. Spectroscopic validation via $$ ^1H $$ NMR confirmed the formation of the azo bond, with aromatic proton signals appearing between δ 7.28–8.09 ppm.

Diazotization and Coupling Reactions

Traditional Diazonium Salt Formation

The classical approach to azo compound synthesis involves diazotization of an aryl amine followed by coupling with an electron-rich aromatic partner. For diazene, chloro(4-methylphenyl)- , this would require diazotizing 4-methylaniline to form its diazonium chloride, which subsequently couples with a chloro-substituted benzene derivative.

Key Steps:
  • Diazotization : Treatment of 4-methylaniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the unstable diazonium chloride intermediate.
  • Coupling Reaction : The diazonium salt reacts with a chloro-substituted aromatic compound (e.g., chlorobenzene) under basic conditions to form the azo linkage.

Japp-Klingemann Reaction

An alternative pathway, exemplified in Sage Publications, employs the Japp-Klingemann reaction to form hydrazones, which are oxidized to azo compounds. For instance, coupling diazotized aniline with β-keto esters yields hydrazone intermediates, which are subsequently oxidized. Adapting this method, diazene, chloro(4-methylphenyl)- could be synthesized by coupling 4-methylaniline-derived diazonium salts with chloro-substituted β-keto esters.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1H $$ NMR data for analogous compounds reveal distinct aromatic proton environments. For 1,2-bis(3-chloro-4-methylphenyl)diazene , signals at δ 7.91 ppm (singlet, 2H) and δ 7.74 ppm (doublet, 2H) correspond to protons adjacent to chlorine and methyl groups, respectively.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching theoretical values. For example, 1,2-bis(4-fluorophenyl)diazene exhibited an [M+H]⁺ peak at m/z 220.2.

Comparative Analysis of Synthesis Methods

Method Advantages Limitations Yield Range (%)
Iodine-Catalyzed Oxidation Mild conditions, high yields Limited to symmetrical products 90–98
Diazotization/Coupling Versatile for unsymmetrical products Requires unstable diazonium salts 60–85
Multi-Step Condensation Enables complex frameworks Labor-intensive, lower atom economy 50–75

Chemical Reactions Analysis

Types of Reactions: Diazene, chloro(4-methylphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Diazene, chloro(4-methylphenyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diazene, chloro(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Key Findings :

  • Electron-donating groups (e.g., methyl in compound 2) enhance stability and receptor binding compared to electron-withdrawing substituents (e.g., nitro or bromo) .
  • Methoxy groups (compound 1) reduce steric hindrance but decrease lipophilicity, affecting membrane permeability .

Reactivity in Coordination Chemistry

Diazene, chloro(4-methylphenyl)- demonstrates utility in synthesizing transition metal complexes. reports an 80% yield in the preparation of tris(trimethylphosphine)cobalt(0) complexes using di(4-methylphenyl)diazene. Comparable diazenes, such as diphenyldiazene, show lower coordination efficiency (60–70% yield) due to reduced steric compatibility with metal centers .

Phase Transition and Thermal Stability

For example, fluorinated analogs exhibit mesophases at 120–150°C, whereas non-fluorinated derivatives (e.g., compound 1a) transition near 80–100°C. The methyl group in compound 2 likely increases thermal stability compared to smaller substituents (e.g., H or F) .

Structural and Crystallographic Comparisons

notes that chloro-substituted diazenes (e.g., (Z)-1,2-bis(3-chlorophenyl)diazene 1-oxide) adopt a trans configuration with N–N bond lengths of 1.27 Å. Methyl-substituted analogs (e.g., compound 2) may exhibit shorter bond lengths due to reduced electron withdrawal, though crystallographic data specific to chloro(4-methylphenyl)diazene is pending .

Q & A

Q. What are the established synthesis protocols for chloro(4-methylphenyl)diazene, and how can purity be optimized?

Chloro(4-methylphenyl)diazene is typically synthesized via diazotization and coupling reactions. A validated method involves:

  • Diazonium salt formation : React 4-methylaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to generate the diazonium intermediate .
  • Coupling reaction : Introduce a chloro-substituted coupling agent (e.g., chlorobenzene derivatives) to form the diazene bond.
  • Purification : Use solvent evaporation under reduced pressure followed by crystallization from ethanol/pentane mixtures to achieve >95% purity .
    Key parameters : Maintain strict temperature control (<5°C) during diazotization to avoid byproducts like phenolic compounds.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing chloro(4-methylphenyl)diazene?

  • IR spectroscopy : Identify N=N stretching vibrations (1490–1600 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
  • UV-Vis spectroscopy : Analyze π→π* transitions in the aromatic and diazene moieties (λ_max ~350–400 nm) .
  • X-ray crystallography : Resolve bond lengths (e.g., N=N ~1.25 Å) and dihedral angles using programs like ORTEP-3 .
    Data table :
TechniqueKey Metrics
IRN=N: 1560 cm⁻¹; C-Cl: 720 cm⁻¹
XRDCrystallographic R-factor: <0.05

Advanced Research Questions

Q. How can contradictions in structural data (e.g., bond lengths vs. computational models) be resolved?

Discrepancies often arise between experimental (XRD) and computational (DFT) bond lengths. To address this:

  • Multi-technique validation : Compare XRD data with neutron diffraction or high-resolution NMR to refine hydrogen positioning .
  • Statistical analysis : Apply Rietveld refinement to XRD datasets and cross-validate with quantum mechanical calculations (e.g., B3LYP/6-31G*) .
    Example : A 0.02 Å deviation in N=N bond length between XRD and DFT models can be attributed to lattice packing effects .

Q. What advanced computational methods are suitable for studying isomerization and electronic properties?

  • Quantum simulations : Google’s Sycamore processor demonstrated accurate modeling of diazene isomerization pathways using variational quantum eigensolver (VQE) algorithms .
  • DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For chloro(4-methylphenyl)diazene, HOMO-LUMO gaps range 3.5–4.0 eV, indicating moderate electrophilicity .
    Methodological tip : Use Gaussian 16 with solvent corrections (PCM model) for realistic reaction pathway simulations.

Q. How does chloro(4-methylphenyl)diazene behave as a ligand in coordination chemistry?

  • Metal complex synthesis : React with transition metals (e.g., Co⁰) in THF to form complexes like [Co(PMe₃)₃(N₂C₁₃H₁₀Cl)]. Characterize via:
    • Elemental analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 55.53%, H: 8.30%) .
    • Magnetic susceptibility : Assess low-spin vs. high-spin configurations using SQUID magnetometry.
      Application : These complexes show potential as catalysts in C–H activation reactions .

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